(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

Catalog No.
S724573
CAS No.
82911-71-5
M.F
C21H15N3O3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-...

CAS Number

82911-71-5

Product Name

(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate

IUPAC Name

benzotriazol-1-yl 9H-fluoren-9-ylmethyl carbonate

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c25-21(27-24-20-12-6-5-11-19(20)22-23-24)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2

InChI Key

KNSPZTVPSAKHBN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)ON4C5=CC=CC=C5N=N4

Hydrogel Formation

Peptide Synthesis

    Scientific Field: Biochemistry

    Summary of the Application: Fmoc-OBt is a top-notch, research-grade product prevalently utilized in peptide synthesis.

Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis

Development of New Drugs

    Scientific Field: Pharmacology

    Summary of the Application: Fmoc-OBt is used in the development of new drugs.

pH-Controlled Ambidextrous Gelation

Green Chemical Peptide Synthesis

There is no scientific literature readily available describing the origin or specific significance of (9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate in scientific research. However, commercial suppliers of the compound exist, suggesting potential research applications yet to be fully documented [, ].


Molecular Structure Analysis

The compound's name provides a detailed description of its structure. It consists of three main components:

  • 9H-Fluoren-9-yl: This moiety is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contributes a rigid, planar structure to the molecule.
  • 1H-benzo[d][1,2,3]triazol-1-yl: This moiety is a 1,2,3-triazole ring fused with a benzene ring. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. This part of the molecule is likely responsible for the polarity and potential hydrogen bonding capabilities.
  • Methyl carbonate: This functional group consists of a methyl group bonded to a carbonate ester. The carbonate group can participate in various chemical reactions.

The overall structure suggests a relatively large, non-symmetrical molecule with potential for diverse interactions based on its different functional groups.


Chemical Reactions Analysis

  • Hydrolysis: The carbonate ester group is susceptible to hydrolysis (reaction with water) to yield a diol and carbon dioxide.
  • Substitution: The methyl group on the carbonate might be susceptible to nucleophilic substitution reactions.
  • Click chemistry: The triazole ring, depending on its specific substitution pattern, could participate in click chemistry reactions, a type of reaction known for its efficiency and selectivity.

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

9-Fluorenylmethyl 1-benzotriazolyl carbonate

Dates

Modify: 2023-08-15

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